molecular formula C16H20OSi B1340127 {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol CAS No. 853955-71-2

{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol

Cat. No.: B1340127
CAS No.: 853955-71-2
M. Wt: 256.41 g/mol
InChI Key: VNMCFSBIGQPPOE-UHFFFAOYSA-N
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Description

{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol is a useful research compound. Its molecular formula is C16H20OSi and its molecular weight is 256.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[dimethyl-(2-methylphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20OSi/c1-13-8-4-6-10-15(13)18(2,3)16-11-7-5-9-14(16)12-17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMCFSBIGQPPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475299
Record name [2-(Dimethyl-o-tolyl-silanyl)-phenyl]-methanol
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Molecular Weight

256.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853955-71-2
Record name [2-(Dimethyl-o-tolyl-silanyl)-phenyl]-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(2-methylphenyl)silyl]phenyl}methanol
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Foundational & Exploratory

An In-Depth Technical Guide to {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol (PubChem CID: 11989422)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol, a unique organosilicon compound with potential applications in organic synthesis and medicinal chemistry. Drawing upon established principles of organosilicon chemistry and analogous transformations, this document will detail its synthesis, characterization, potential reactivity, and safety considerations.

Introduction: The Strategic Importance of Ortho-Silyl Benzyl Alcohols

This compound, with the PubChem CID 11989422, belongs to a fascinating class of molecules that merge the distinct chemical properties of an arylsilane and a benzyl alcohol. The strategic placement of the dimethyl(2-methylphenyl)silyl group ortho to the methanol functionality introduces unique steric and electronic features. This substitution pattern is not merely an architectural curiosity; it opens avenues for novel synthetic transformations and the development of new molecular scaffolds.

Organosilicon compounds are increasingly recognized for their potential to modulate the physicochemical properties of organic molecules, offering advantages in areas such as metabolic stability and lipophilicity.[1] The Si-C bond can serve as a versatile handle for further functionalization, making ortho-silyl benzyl alcohols valuable intermediates in the synthesis of complex organic molecules and potential pharmacophores.

Molecular and Physicochemical Profile

A summary of the key identifiers and computed properties for this compound is presented below.

PropertyValueSource
PubChem CID 11989422PubChem
Molecular Formula C₁₆H₂₀OSiPubChem[2]
IUPAC Name [2-[dimethyl-(2-methylphenyl)silyl]phenyl]methanolPubChem[2]
Molecular Weight 256.41 g/mol PubChem[2]
CAS Number 853955-71-2PubChem[2]
Appearance (Predicted) Colorless oil or low-melting solid
Solubility (Predicted) Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Et₂O)

Synthesis and Mechanism: A Directed Ortho-Metalation Approach

The hydroxyl group of a benzyl alcohol can act as a DMG, facilitating the deprotonation of the adjacent aromatic proton by a strong organolithium base.[5] The resulting aryllithium species can then be quenched with an appropriate electrophile, in this case, a chlorosilane.

Proposed Synthetic Workflow

G cluster_0 Step 1: Protection & Directed Ortho-Metalation cluster_1 Step 2: Silylation cluster_2 Step 3: Deprotection A Benzyl Alcohol B Protection (e.g., MOM-Cl, Base) A->B C Protected Benzyl Alcohol B->C D Directed Ortho-Metalation (e.g., n-BuLi, TMEDA, THF, -78 °C) C->D E Ortho-lithiated Intermediate D->E F Quenching with Dimethyl(2-methylphenyl)silyl Chloride E->F G Protected Ortho-Silyl Benzyl Alcohol F->G H Acidic Workup (e.g., HCl (aq)) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound via Directed ortho-Metalation.

Detailed Experimental Protocol (Hypothetical)

Caution: This protocol is based on established chemical principles for analogous transformations and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Protection of Benzyl Alcohol

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a suitable base such as sodium hydride (1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl, 1.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected benzyl alcohol.

Step 2: Directed ortho-Metalation and Silylation

  • To a solution of the protected benzyl alcohol (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq) dropwise.

  • Stir the resulting deep red solution at -78 °C for 2 hours.

  • Add a solution of dimethyl(2-methylphenyl)silyl chloride (1.3 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Deprotection

  • Dissolve the crude protected ortho-silyl benzyl alcohol in a mixture of THF and aqueous hydrochloric acid (e.g., 2 M).

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar structures.[6][7][8]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Complex multiplets in the range of δ 7.0-7.8 ppm. CH₂OH Protons: A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. OH Proton: A broad singlet, the chemical shift of which is concentration-dependent. Si-CH₃ Protons: A singlet around δ 0.3-0.5 ppm. Aryl-CH₃ Protons: A singlet around δ 2.3-2.5 ppm.
¹³C NMR Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm). The carbon bearing the silyl group would be expected to be shielded. CH₂OH Carbon: A signal around δ 60-65 ppm. Si-CH₃ Carbons: A signal in the upfield region, typically around δ -1 to -5 ppm. Aryl-CH₃ Carbon: A signal around δ 20-22 ppm.
²⁹Si NMR A single resonance characteristic of an aryldimethylsilyl group.
Mass Spec (HRMS) Calculation of the exact mass of the molecular ion ([M]+) or a protonated/sodiated adduct to confirm the elemental composition.
Infrared (IR) O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C-H (aromatic) Stretch: Absorptions around 3000-3100 cm⁻¹. C-H (aliphatic) Stretch: Absorptions around 2850-2960 cm⁻¹. C=C (aromatic) Stretch: Absorptions around 1600 and 1450 cm⁻¹. Si-C Stretch: Characteristic absorptions in the fingerprint region.

Reactivity and Potential Applications in Drug Development

The unique bifunctional nature of this compound makes it a promising scaffold for further synthetic elaboration and a potential building block in drug discovery.

Reactivity of the Benzylic Alcohol

The benzylic alcohol moiety is a versatile functional group that can undergo a variety of transformations:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different class of functionalized arylsilanes.[9]

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of various functionalities and the modulation of physicochemical properties.[10]

  • Nucleophilic Substitution: Conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or halide) would enable nucleophilic substitution reactions to introduce a wide range of substituents at the benzylic position.[11]

Reactivity involving the Silyl Group

The arylsilane moiety offers unique opportunities for synthetic transformations:

  • Hiyama Cross-Coupling: The Si-C bond can be activated with fluoride to participate in palladium-catalyzed cross-coupling reactions with aryl, vinyl, or alkyl halides. This allows for the formation of new carbon-carbon bonds.

  • Protodesilylation: The silyl group can be cleaved under acidic conditions to be replaced by a hydrogen atom.

  • Ipso-Halogenation: The Si-C bond can be cleaved by electrophilic halogenating agents to introduce a halogen at that position.

Potential Applications in Medicinal Chemistry

The incorporation of silicon into drug candidates can offer several advantages, including:

  • Modulation of Lipophilicity: The silyl group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

  • Metabolic Stability: The replacement of a carbon atom with a silicon atom can block sites of metabolic oxidation, leading to an increased half-life of a drug.

  • Scaffold for Library Synthesis: The dual reactivity of the alcohol and silyl groups makes this molecule an attractive starting point for the synthesis of diverse compound libraries for high-throughput screening.

G cluster_0 Benzylic Alcohol Reactivity cluster_1 Silyl Group Reactivity A This compound B Oxidation (Aldehyde, Carboxylic Acid) A->B C Esterification/Etherification A->C D Nucleophilic Substitution A->D E Hiyama Cross-Coupling A->E F Protodesilylation A->F G Ipso-Halogenation A->G

Sources

Methodological & Application

The Synthetic Potential of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol: A Guide to Its Latent Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Niche Reagent

This technical guide, intended for researchers, scientists, and professionals in drug development, will therefore serve as a forward-looking exploration of the potential uses of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. We will delve into its plausible roles as a precursor for generating reactive intermediates, a building block in cross-coupling reactions, and a substrate for directed functionalization. The protocols presented herein are designed as robust starting points for experimentation, grounded in analogous transformations and mechanistic understanding.

Core Structural Features and Their Synthetic Implications

The reactivity of this compound is primarily dictated by the interplay between its two key functional moieties: the primary benzylic alcohol and the ortho-silyl group.

  • The Benzylic Alcohol: This group is a versatile handle for numerous transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or deprotonated to facilitate the formation of a benzylic nucleophile.

  • The Ortho-Silyl Group: The dimethyl(2-methylphenyl)silyl substituent is not merely a passive spectator. Its steric bulk can influence the conformation and reactivity of the adjacent benzylic position. Furthermore, the silicon-aryl bond can be cleaved under specific conditions, and the silyl group can act as a powerful directing group in certain reactions or a precursor to other functionalities.

The following sections will explore how these features can be harnessed to achieve specific synthetic outcomes.

Application I: Generation of a Sterically Encumbered Benzylic Nucleophile

The benzylic proton of this compound, once the hydroxyl group is appropriately protected or derivatized, can be abstracted to form a nucleophilic benzylic anion. The presence of the bulky ortho-silyl group is anticipated to influence the stability and selectivity of this nucleophile.

Mechanistic Considerations

The generation of a benzylic carbanion from a protected form of the starting material, for instance, a silyl ether, can be achieved using a strong, non-nucleophilic base. The resulting anion would be stabilized by the adjacent aromatic ring. The steric hindrance provided by the o-tolylsilyl group could potentially enhance the regioselectivity of its subsequent reactions with electrophiles.

Reagent This compound Protected_Reagent Protected Alcohol (e.g., -OTBS) Reagent->Protected_Reagent Protection Anion Benzylic Anion Intermediate Protected_Reagent->Anion Deprotonation Base Strong Base (e.g., n-BuLi) Product Alkylated Product Anion->Product Alkylation Electrophile Electrophile (E+) Reagent This compound Triflate ortho-Silylaryl Triflate Reagent->Triflate Triflation Benzyne Benzyne Intermediate Triflate->Benzyne Fluoride-induced Elimination Fluoride Fluoride Source (e.g., CsF) Cycloadduct [4+2] Cycloadduct Benzyne->Cycloadduct Cycloaddition Trapping_Agent Trapping Agent (e.g., Furan)

Caption: Proposed pathway for benzyne generation and trapping.

Hypothetical Protocol: Generation and Trapping of a Benzyne Intermediate

Objective: To generate a benzyne from the title compound and trap it in a [4+2] cycloaddition reaction with furan.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Triflic anhydride (Tf₂O)

  • Anhydrous Acetonitrile (MeCN)

  • Cesium fluoride (CsF)

  • 18-Crown-6

  • Furan

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Synthesis of the Triflate Precursor

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often used directly in the next step without further purification.

Part B: Benzyne Generation and Trapping

  • To a flame-dried flask under an inert atmosphere, add the crude triflate (1.0 eq), CsF (3.0 eq), and 18-crown-6 (0.1 eq).

  • Add anhydrous MeCN and furan (5.0 eq).

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) for 12-24 hours, monitoring the disappearance of the triflate by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Diels-Alder adduct.

Parameter Hypothetical Value/Condition Rationale
Leaving Group TriflateExcellent leaving group ability is crucial for the elimination step.
Fluoride Source CsFHighly active fluoride source for Si-C bond cleavage.
Crown Ether 18-Crown-6To enhance the solubility and reactivity of the fluoride salt.
Solvent AcetonitrileA polar aprotic solvent suitable for this transformation.
Trapping Agent FuranA classic diene for trapping highly reactive benzynes.

Application III: Potential Role in Palladium-Catalyzed Cross-Coupling

The ortho-silyl group in this compound could also play a role in palladium-catalyzed cross-coupling reactions. While the C-O bond of the benzylic alcohol is not typically reactive in standard cross-coupling, it can be activated. Alternatively, the silyl group itself can be a precursor to a more reactive functionality for cross-coupling.

Directed C-H Activation

The hydroxymethyl group could potentially act as a directing group for ortho C-H activation on the silyl-bearing ring, although the existing ortho-silyl group presents a significant steric challenge and may direct metalation to the other ortho position if it were unsubstituted.

Transformation of the Silyl Group

A more plausible route involves the transformation of the silyl group into a species suitable for cross-coupling, such as a silanol or a halosilyl group, which can then participate in reactions like the Hiyama coupling.

Conclusion and Future Outlook

This compound represents a molecule with significant untapped potential in organic synthesis. The strategic placement of a benzylic alcohol ortho to a bulky silyl group provides a launchpad for the generation of sterically defined nucleophiles and highly reactive benzyne intermediates. While the protocols outlined in this guide are based on established chemical principles rather than specific literature precedent for this exact molecule, they offer a solid foundation for researchers to explore its reactivity. Further investigation into the directing group capabilities of the hydroxymethyl and silyl moieties in transition-metal-catalyzed reactions is also warranted. As the demand for novel and efficient synthetic methodologies continues to grow, a deeper understanding of such unique reagents will undoubtedly contribute to the advancement of chemical synthesis.

References

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Asymmetric hydrogenation of unfunctionalized, purely aromatic ketones. Organic Letters, 2(6), 659–662.
  • Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2136.
  • Doubleday, C. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Accounts of Chemical Research, 54(9), 2239–2252.
  • Barluenga, J., & Valdés, C. (2011). o-Silylaryl Triflates in the Generation and Application of Arynes.
  • Di(2-pyridyl)methylamine-based palladium dichloride complexes are versatile catalysts for different types of cross-coupling reactions. (n.d.). In Science of Synthesis. Thieme.
  • A selection of ortho-substituted aryl siloxanes have been prepared by directed orthometalation protocols. (n.d.). The Journal of Organic Chemistry.
  • The aryl O-carbamate (ArOAm) group is among the strongest of the directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. (n.d.). Chemical Reviews.
  • The facile generation of benzyl anion equivalents from styrenes has been achieved. (2015). Journal of the American Chemical Society.
  • Catalytic Generation of Benzyl Anions from Aryl Ketones Utilizing‐[1][2]Phospha‐Brook Rearrangement and Their Application to Synthesis of Tertiary Benzylic Alcohols. (2024). Angewandte Chemie International Edition.

Sources

The Dimethyl(2-methylphenyl)silyl (SAM) Moiety: A Sterically Tunable Protecting Group for Hydroxyl Functions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Silyl Ether Protecting Groups

In the intricate tapestry of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Silyl ethers have long been cornerstone protecting groups for hydroxyl moieties due to their ease of installation, general stability, and predictable cleavage under specific conditions.[2][3] The vast array of commercially available silyl chlorides, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), offers a wide spectrum of steric bulk and electronic properties, enabling chemists to fine-tune the stability and orthogonality of their synthetic strategies.[4][5]

This application note delves into the strategic application of a less common but highly valuable silyl ether protecting group: the dimethyl(2-methylphenyl)silyl (SAM) moiety. The presence of the ortho-methyl group on the phenyl ring introduces a unique steric environment around the silicon atom, offering distinct advantages in terms of stability and selective deprotection compared to its un-substituted analog, the dimethylphenylsilyl (DMPS) group. This guide provides a comprehensive overview of the SAM protecting group, from the synthesis of its precursor to detailed protocols for its installation and cleavage, supported by mechanistic insights and comparative data.

Core Principles: The Rationale Behind the SAM Protecting Group

The utility of any silyl ether is dictated by the interplay of steric and electronic effects at the silicon center. These factors influence the kinetics of both the silylation and desilylation reactions. The SAM group's defining feature is the ortho-tolyl substituent, which imparts a moderate level of steric hindrance. This positions the SAM group's stability in a potentially useful intermediate zone—more robust than the simple TMS or TES groups, yet more labile than the highly hindered TIPS or tert-butyldiphenylsilyl (TBDPS) groups.

This tunable stability is the cornerstone of its strategic application, allowing for selective protection and deprotection in complex molecular architectures where multiple hydroxyl groups of varying reactivity are present.

Synthesis of the Silylating Agent: Dimethyl(2-methylphenyl)silyl Chloride

The journey to employing the SAM protecting group begins with the synthesis of its corresponding silyl chloride. A reliable route commences with the generation of an organometallic species from 2-bromotoluene, which then reacts with a suitable silicon electrophile. A common and effective method involves the reaction of 2-tolyllithium with hexamethylcyclotrisiloxane (D3), followed by chlorination.

Protocol 1: Synthesis of Dimethyl(2-methylphenyl)silanol

This protocol outlines the synthesis of the key precursor, dimethyl(2-methylphenyl)silanol.

Materials:

  • 2-Bromotoluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexamethylcyclotrisiloxane (D3)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromotoluene (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-tolyllithium reagent.

  • In a separate flask, prepare a solution of hexamethylcyclotrisiloxane (D3) (0.5 eq) in anhydrous diethyl ether.

  • Add the D3 solution to the 2-tolyllithium solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude silanol.

  • Purify the crude product by flash column chromatography on silica gel to afford pure dimethyl(2-methylphenyl)silanol.

Protocol 2: Conversion to Dimethyl(2-methylphenyl)silyl Chloride

The purified silanol is then converted to the corresponding silyl chloride.

Materials:

  • Dimethyl(2-methylphenyl)silanol

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve dimethyl(2-methylphenyl)silanol (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude dimethyl(2-methylphenyl)silyl chloride is often used without further purification in the subsequent protection step.

Application Notes: Protecting Group Strategies

Protocol 3: General Procedure for the Silylation of Alcohols

The protection of a hydroxyl group as its SAM ether typically follows the well-established Corey protocol.[6]

Materials:

  • Alcohol substrate

  • Dimethyl(2-methylphenyl)silyl chloride

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add dimethyl(2-methylphenyl)silyl chloride (1.2-1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours for primary alcohols to 24 hours or longer for more hindered secondary or tertiary alcohols.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Silylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ ROH->Alkoxide Imidazole SAMCl SAM-Cl ActivatedSilyl [SAM-Imidazole]⁺ Cl⁻ SAMCl->ActivatedSilyl Imidazole Imidazole Imidazole ImidazoleHCl Imidazole·HCl Imidazole->ImidazoleHCl SAMEther R-O-SAM ActivatedSilyl->SAMEther Alkoxide->SAMEther Attack on Si

Caption: Generalized workflow for alcohol protection using SAM-Cl.

Deprotection Strategies for SAM Ethers

The cleavage of the SAM ether can be accomplished under various conditions, with the choice of reagent depending on the overall stability of the substrate and the presence of other protecting groups.

Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the formation of the very strong Si-F bond.[7]

Materials:

  • SAM-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the SAM-protected alcohol (1.0 eq) in THF.

  • Add the TBAF solution (1.1-1.5 eq) dropwise at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Deprotection_Workflow cluster_conditions Deprotection Conditions start SAM-Protected Alcohol fluoride Fluoride Source (TBAF, HF-Pyridine) start->fluoride Mild & General acid Acidic Conditions (AcOH, PPTS) start->acid For Acid-Stable Substrates product Deprotected Alcohol fluoride->product acid->product

Caption: Decision tree for SAM ether deprotection.

For substrates that are stable to acidic conditions, acid-catalyzed hydrolysis provides an alternative deprotection method.[8]

Materials:

  • SAM-protected alcohol

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the SAM-protected alcohol in a 3:1:1 mixture of THF:AcOH:water.

  • Stir the reaction at room temperature, monitoring by TLC. Reaction times can be significantly longer than with fluoride-based methods.

  • Once complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography if necessary.

Comparative Stability and Orthogonality

The stability of silyl ethers is a critical factor in planning a synthetic route. The SAM group's stability is influenced by the steric hindrance of the ortho-methyl group. While quantitative kinetic data for the SAM group is not widely available, we can extrapolate its behavior based on general principles of silyl ether chemistry.

Protecting GroupRelative Stability to AcidRelative Stability to BaseCleavage Conditions
TMS11Very labile, mild acid/base
TES~64~100Labile, mild acid/base
SAM (Predicted) Intermediate Intermediate TBAF, mild acid
TBS (TBDMS)~20,000~20,000TBAF, HF, strong acid
TIPS~700,000~100,000TBAF (slow), HF
TBDPS~5,000,000~20,000TBAF (slow), HF

Relative stability values are approximate and can vary with substrate and reaction conditions.

The intermediate stability of the SAM group suggests its potential for orthogonal deprotection strategies. For instance, a TMS ether could likely be cleaved in the presence of a SAM ether using very mild acidic conditions. Conversely, the more robust TBS or TBDPS groups would be expected to remain intact under the conditions required to cleave a SAM ether. This allows for the sequential unmasking of different hydroxyl groups within the same molecule.

Troubleshooting and Field-Proven Insights

  • Slow Silylation: For hindered alcohols, the silylation reaction may be sluggish. In such cases, using the more reactive dimethyl(2-methylphenyl)silyl triflate (SAM-OTf), generated in situ from the silyl chloride and a triflate source, in the presence of a non-nucleophilic base like 2,6-lutidine, can accelerate the reaction.

  • Incomplete Deprotection: If fluoride-mediated deprotection is slow, adding a small amount of acetic acid to the TBAF/THF solution can sometimes improve efficiency, although care must be taken with acid-sensitive substrates.

  • Side Reactions during Deprotection: The basicity of TBAF can sometimes lead to side reactions such as elimination. Using buffered fluoride sources like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can mitigate these issues.[8]

Conclusion

The dimethyl(2-methylphenyl)silyl (SAM) protecting group represents a valuable, albeit underutilized, tool in the synthetic chemist's arsenal. Its intermediate steric bulk and predictable reactivity provide a nuanced level of stability that can be exploited for the selective protection and deprotection of hydroxyl groups in complex synthetic endeavors. By understanding the principles governing its installation and cleavage, researchers can effectively integrate the SAM moiety into their protecting group strategies to navigate challenging synthetic landscapes.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]

  • Gelest, Inc. Deprotection of Silyl Ethers. [Link]

  • Master Organic Chemistry. Protecting Groups for Alcohols. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Leah4sci. TMS Alcohol Protecting Group Using Silyl Ether. [Link]

  • Chem-Station. Silyl Protective Groups. [Link]

  • Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?[Link]

  • LookChem. Silanol, dimethyl(2-methylphenyl)-. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

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Navigating the Frontier of Materials Science: Application Notes for {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Organosilicon Precursor

{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol, a distinct organosilicon compound, stands as a promising yet underexplored precursor in the vast landscape of materials science. Its molecular architecture, featuring a reactive hydroxyl group and a sterically influential dimethyl(2-methylphenyl)silyl moiety, suggests a versatile platform for the synthesis of novel functional materials. The strategic placement of the silyl group ortho to the methanol functionality introduces unique electronic and steric properties that can be harnessed to tailor the characteristics of resulting materials. This guide provides a comprehensive overview of its known properties, potential applications based on the functionalities present, and theoretical protocols to inspire further research and development.

While direct, detailed experimental protocols for the application of this compound in materials science are not extensively documented in publicly available literature, this document aims to bridge that gap by leveraging established principles of organosilicon chemistry and materials synthesis. By understanding the fundamental reactivity of its constituent parts, researchers can unlock its potential in areas ranging from organic electronics to advanced coatings.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective use in any application. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₂₀OSiPubChem[1]
Molecular Weight 256.41 g/mol PubChem[1]
IUPAC Name [2-[dimethyl-(2-methylphenyl)silyl]phenyl]methanolPubChem[1]
CAS Number 853955-71-2PubChem[1]
Canonical SMILES CC1=CC=CC=C1(C)C2=CC=CC=C2COPubChem[1]
InChI Key VNMCFSBIGQPPOE-UHFFFAOYSA-NPubChem[1]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H332: Harmful if inhaled[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conceptual Applications in Materials Science

The unique combination of a reactive alcohol and a bulky, electronically-active silyl group in this compound opens up several avenues for its application in materials science. The following sections outline potential applications and the chemical logic behind them.

Precursor for Organic Light-Emitting Diode (OLED) Host Materials

The bulky dimethyl(2-methylphenyl)silyl group can be exploited to create amorphous, high-glass-transition-temperature (Tg) materials, which are crucial for the longevity and efficiency of OLED devices. The steric hindrance provided by this group can prevent intermolecular aggregation and crystallization of the host material, thereby enhancing device stability.

Causality of Experimental Choices:

  • The hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the attachment of charge-transporting moieties.

  • The silyl group can influence the electronic properties of the molecule, potentially raising the triplet energy level of the resulting host material, which is essential for efficient blue phosphorescent OLEDs.

Logical Workflow for Synthesis of an OLED Host Material:

A This compound B Functionalization of Hydroxyl Group (e.g., Etherification, Esterification) A->B Reaction with functionalized halide C Attachment of Charge-Transporting Moiety (e.g., Carbazole, Triarylamine) B->C D Purification and Characterization (e.g., Chromatography, NMR, MS) C->D E OLED Host Material D->E

Caption: Synthetic pathway for an OLED host material.

Monomer for High-Performance Polymers and Coatings

The hydroxyl group of this compound can be readily polymerized through condensation reactions with other monomers containing complementary functional groups (e.g., carboxylic acids, isocyanates). The incorporation of the silylphenyl moiety into the polymer backbone can impart desirable properties such as:

  • Increased Thermal Stability: The presence of silicon-carbon and silicon-oxygen bonds can enhance the thermal degradation temperature of the polymer.

  • Improved Hydrophobicity: The organic groups on the silicon atom can create a water-repellent surface.

  • Tunable Refractive Index: The incorporation of the aromatic and silyl groups can modify the refractive index of the resulting polymer, making it suitable for optical applications.

Theoretical Protocols: A Guide for Future Research

The following protocols are theoretical and designed to serve as a starting point for researchers interested in exploring the potential of this compound.

Protocol 1: Synthesis of a Carbazole-Functionalized Derivative for OLED Applications

Objective: To synthesize a potential host material for OLEDs by attaching a carbazole moiety to the this compound core.

Materials:

  • This compound

  • 9-(2-bromoethyl)-9H-carbazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Dissolve 9-(2-bromoethyl)-9H-carbazole (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench cautiously with methanol followed by deionized water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired carbazole-functionalized derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of the synthesis can be validated by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. Spectroscopic analysis (NMR and MS) will provide definitive structural confirmation.

Protocol 2: Preparation of a Silyl-Modified Polyester via Condensation Polymerization

Objective: To synthesize a polyester incorporating the this compound moiety to enhance its thermal and hydrophobic properties.

Materials:

  • This compound

  • A dicarboxylic acid monomer (e.g., terephthaloyl chloride)

  • A suitable diol co-monomer (e.g., ethylene glycol)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • Monomer Solution: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve this compound and the diol co-monomer in the anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base to the solution.

  • Acid Chloride Addition: Slowly add a solution of the dicarboxylic acid chloride in the same solvent to the reaction mixture at 0 °C.

  • Polymerization: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to drive the polymerization.

  • Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomers and oligomers, and dry it under vacuum.

  • Characterization: Characterize the polymer's molecular weight (by Gel Permeation Chromatography), thermal properties (by Thermogravimetric Analysis and Differential Scanning Calorimetry), and surface properties (by contact angle measurements).

Causality and Validation: The reaction is a standard condensation polymerization. The progress can be monitored by the increase in viscosity of the reaction mixture. The final polymer's properties will validate the successful incorporation of the silyl-functionalized monomer.

Future Outlook and Research Directions

The exploration of this compound in materials science is still in its nascent stages. Further research is warranted to fully elucidate its potential. Key areas for future investigation include:

  • Systematic derivatization: Synthesizing a library of derivatives by modifying the hydroxyl group and studying the structure-property relationships of the resulting materials.

  • Device fabrication and testing: Incorporating materials derived from this precursor into electronic devices like OLEDs and organic field-effect transistors (OFETs) to evaluate their performance.

  • Computational modeling: Using density functional theory (DFT) and other computational methods to predict the electronic and optical properties of materials derived from this precursor to guide synthetic efforts.

The unique structural features of this compound offer a compelling platform for the design and synthesis of next-generation functional materials. The protocols and conceptual frameworks presented in this guide are intended to catalyze further innovation in this exciting area of research.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, with a focus on organosilicon compounds.

The purification of this compound can present unique challenges due to its structural features, including the sterically hindered silicon center and the benzylic alcohol moiety. This guide will address common issues encountered during purification by flash column chromatography and crystallization, providing a logical framework for troubleshooting and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing aryl silyl methanols involves the Grignard reaction.[1] In this case, you should anticipate the following byproducts:

  • Biphenyl derivatives: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[2][3]

  • Unreacted starting materials: Such as the corresponding benzaldehyde or benzophenone derivative.

  • Siloxanes: Formed by the hydrolysis or self-condensation of the starting silane or the product.

  • Magnesium salts: Which are typically removed during the aqueous workup.

Q2: Is this compound stable on silica gel?

A2: Benzylic alcohols, especially those with bulky substituents, can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or the formation of silyl ether byproducts.[4] It is crucial to assess the stability of your compound on a small scale using thin-layer chromatography (TLC) before committing to a large-scale column.

Q3: My compound appears as a streak on the TLC plate. What does this indicate?

A3: Streaking on a TLC plate can be due to several factors:

  • Compound instability: As mentioned, your compound might be degrading on the silica gel.

  • Insufficient solvent polarity: The eluent may not be polar enough to move the compound effectively, causing it to tail.

  • Sample overloading: Applying too much sample to the TLC plate can lead to streaking.

To troubleshoot, you can try neutralizing the silica gel with triethylamine, using a different stationary phase like alumina, or adjusting the polarity of your mobile phase.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the most versatile technique for purifying this compound.[5][6] However, success hinges on careful optimization of the stationary and mobile phases.

Problem 1: Poor Separation of the Product from Nonpolar Impurities (e.g., Biphenyl)

Causality: Biphenyl-type impurities are significantly less polar than the target methanol. If they co-elute, it is likely due to an inappropriate solvent system or improper column packing.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Start with a low polarity eluent, such as a hexane/ethyl acetate mixture (e.g., 95:5 or 90:10), to ensure the nonpolar impurities elute well ahead of your product.[7][8]

    • Perform a gradient elution, gradually increasing the polarity to elute your target compound. A well-chosen gradient will provide the best resolution.[9]

  • Proper Column Packing:

    • Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation. A slurry packing method is generally preferred.

  • Sample Loading:

    • Use a minimal amount of a strong solvent to dissolve your sample before loading it onto the column. A highly polar loading solvent can broaden the bands and decrease resolution.[10]

Problem 2: The Product is Decomposing on the Column

Causality: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds like benzylic silyl methanols.

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Before packing, treat the silica gel with a solution of triethylamine (1-2%) in your chosen non-polar solvent. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase:

    • Consider using neutral or basic alumina as the stationary phase. However, be aware that alumina can sometimes retain polar compounds more strongly.

  • Expedite the Purification:

    • Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.

Visualizing the Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis (Optimize Solvent System) Stability Check Stability on Silica TLC->Stability If streaking occurs Column Pack Column (Consider deactivation) TLC->Column Stability->Column Load Load Sample (Minimal strong solvent) Column->Load Elute Gradient Elution Load->Elute Fractions Collect & Analyze Fractions (TLC) Elute->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography Purification.

Troubleshooting Guide: Crystallization

If your compound is a solid at room temperature, crystallization can be an excellent and scalable purification method.[11][12]

Problem: The Compound Oiled Out Instead of Crystallizing

Causality: "Oiling out" occurs when the compound's solubility in the solvent system is too high at the crystallization temperature, or the cooling process is too rapid.

Troubleshooting Steps:

  • Solvent Selection:

    • Choose a solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A binary solvent system (a "good" solvent and a "poor" solvent) often works well.[13]

    • For this compound, consider solvent systems like hexane/ethyl acetate, toluene/heptane, or dichloromethane/pentane.

  • Control the Cooling Rate:

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.

  • Induce Crystallization:

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Quantitative Data Summary
Purification TechniqueKey ParametersRecommended Starting Conditions
Flash Column Chromatography Stationary PhaseSilica Gel (consider deactivation with 1-2% Et3N)
Mobile PhaseGradient of Hexane/Ethyl Acetate (e.g., 5% to 30% EtOAc)
Rf of Target~0.2-0.3 in the initial eluent for good separation
Crystallization Solvent SystemHexane/Ethyl Acetate or Toluene/Heptane
Temperature ProfileDissolve at elevated temperature, cool slowly to RT, then 0 °C

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your product an Rf of approximately 0.2-0.3. A good starting point is 10-20% ethyl acetate in hexane.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the low-polarity solvent to remove non-polar impurities.

    • Gradually increase the polarity of the eluent to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate or toluene) at an elevated temperature.

  • Addition of "Poor" Solvent: Slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.

  • Clarification: Add a small amount of the "good" solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystal Formation: If crystals do not form, try inducing crystallization as described above.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Logical Troubleshooting Diagram

Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_cryst Crystallization Issues Start Purification Issue Encountered Method Which Purification Method? Start->Method Chrom_Issue What is the issue? Method->Chrom_Issue Chromatography Cryst_Issue What is the issue? Method->Cryst_Issue Crystallization Poor_Sep Poor Separation Chrom_Issue->Poor_Sep Poor Separation Decomp Decomposition on Column Chrom_Issue->Decomp Decomposition Optimize_Solvent Optimize Solvent Gradient Poor_Sep->Optimize_Solvent Deactivate_Silica Deactivate Silica or Use Alumina Decomp->Deactivate_Silica Oiling_Out Oiling Out Cryst_Issue->Oiling_Out No_Crystals No Crystals Form Cryst_Issue->No_Crystals Change_Solvent Change Solvent System or Cooling Rate Oiling_Out->Change_Solvent Induce_Cryst Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Cryst

Caption: Troubleshooting Decision Tree for Purification Issues.

By systematically addressing these common challenges, you can significantly improve the efficiency and success rate of your purification of this compound.

References

  • White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis.
  • Goti, A., & Cardona, F. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. [Link]

  • Organic Syntheses Procedure. (n.d.). 4. [Link]

  • Organic Syntheses Procedure. (2007). Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses, 84, 22. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Anderson, E. A., & Lim, D. S. W. (n.d.). Vinylsilanes are an important organic motif that serve a variety of purposes in organic synth. Science of Synthesis.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2136. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Sciforum. (n.d.). Oxidative Deprotection of Benzylic Silyl Ethers to Their Corresponding Carbonyl Compounds Using Nitrogen Dioxide Gas. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). [Link]

  • ResearchGate. (2016, October 25). Evaluation of silica stability in methanolic solvents. [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of (Ra)-Methyl 3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate. [Link]

  • Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2136. [Link]

  • National Institutes of Health. (n.d.). (2SR,3SR)-Isopropyl 3-{[dimethyl(phenyl)silyl]methyl}-2-hydroxy-2-vinylpent-4-enoate. [Link]

  • Ghafuri, H. (2015). Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica. Current Chemistry Letters, 4(1), 27-32. [Link]

  • Grignard Reaction. (n.d.). [Link]

  • Reddit. (2025, July 18). Methanol in silica column. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • National Institutes of Health. (n.d.). Oxyfunctionalization of Benzylic C-H Bonds of Toluene Mediated by Covalently Anchored Co-Schiff Bases. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

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Technical Support Center: Synthesis of o-Silylphenyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ortho-silylphenyl methanols. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important class of intermediates. Here, we will delve into the common challenges and side reactions encountered during their synthesis, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to enhance your experimental success.

Introduction

The synthesis of o-silylphenyl methanols, typically achieved through the directed ortho-lithiation of silyl-protected phenols followed by quenching with an electrophile like formaldehyde, is a cornerstone reaction in organic synthesis. These products are valuable precursors for a variety of transformations, including the generation of benzynes[1]. However, the path to high yields and purity can be fraught with challenges, primarily due to competing side reactions. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered in the synthesis of o-silylphenyl methanols.

Q1: My reaction isn't going to completion, and I'm recovering a significant amount of my starting silyl-protected phenol. What's the likely cause?

A: This is a classic sign of incomplete ortho-lithiation. The most common culprits are an insufficient amount of active organolithium reagent or suboptimal reaction conditions. Organolithium reagents can degrade over time, so it's crucial to titrate them before use to determine their exact molarity. Additionally, ensure your reaction is performed under strictly anhydrous conditions, as any moisture will quench the organolithium reagent. The choice of base and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also significantly impact the efficiency of the lithiation[2][3].

Q2: I'm observing a major byproduct that appears to be the product of silyl group migration from carbon to oxygen. What is this, and how can I prevent it?

A: You are likely observing the result of a Brook rearrangement, an intramolecular, anionic 1,2-migration of a silyl group from carbon to oxygen[4][5]. This is a common and often frustrating side reaction in this synthesis. The driving force is the formation of a thermodynamically stable silicon-oxygen bond[4][5]. To minimize this, it is critical to maintain a very low reaction temperature (typically -78 °C) throughout the process, from the addition of the organolithium reagent to the electrophilic quench. The choice of silyl group and solvent can also influence the rate of this rearrangement.

Q3: Besides the Brook rearrangement product, I'm also isolating the unprotected phenol. What causes this desilylation?

A: Desilylation, or the cleavage of the silyl ether, can occur if the reaction conditions are too harsh or if there is an acidic proton source present during the reaction or workup. Silyl ethers have varying stability, and some, like trimethylsilyl (TMS) ethers, are particularly labile. Using a bulkier silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can increase stability. Additionally, a careful, non-acidic workup procedure is essential.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of the common side reactions, including their mechanisms and comprehensive protocols for their mitigation.

Issue 1: Incomplete or Inefficient ortho-Lithiation

Successful synthesis hinges on the efficient generation of the ortho-lithiated intermediate. Failure to do so will inevitably lead to low yields.

Identifying the Problem
  • TLC Analysis: A prominent spot corresponding to the starting silyl-protected phenol after the reaction is complete.

  • NMR of Crude Product: A high percentage of unreacted starting material.

Underlying Causality

Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. In this case, the oxygen of the silyl ether directs the organolithium base to deprotonate the adjacent ortho-proton. The efficiency of this process is influenced by several factors:

  • Base Strength and Sterics: While n-butyllithium is commonly used, bulkier or more basic reagents like sec-butyllithium or tert-butyllithium may be more effective, especially for sterically hindered substrates.

  • Solvent: The choice of solvent affects the aggregation state and reactivity of the organolithium reagent[6]. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard.

  • Additives: TMEDA can chelate the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent, leading to faster and more efficient lithiation[2][3].

Troubleshooting Workflow

start Low Yield of Desired Product check_lithiation Check for Incomplete Lithiation (TLC/NMR shows starting material) start->check_lithiation titrate_buLi Titrate Organolithium Reagent check_lithiation->titrate_buLi Yes dry_conditions Ensure Strictly Anhydrous Conditions titrate_buLi->dry_conditions optimize_base Optimize Base and Additives (e.g., s-BuLi, TMEDA) dry_conditions->optimize_base optimize_temp_time Optimize Temperature and Reaction Time optimize_base->optimize_temp_time success Improved Yield optimize_temp_time->success

Caption: Workflow for troubleshooting incomplete lithiation.

Validated Protocol for Optimized ortho-Lithiation
  • Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagents: Use freshly distilled, anhydrous solvents. Titrate the organolithium reagent (e.g., n-BuLi in hexanes) immediately before use. A common titration method involves using diphenylacetic acid in THF.

  • Reaction Setup: Dissolve the silyl-protected phenol (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF or diethyl ether under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add the titrated organolithium reagent (1.1-1.2 eq.) dropwise over 15 minutes.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the ortho position.

  • Electrophilic Quench: Once lithiation is complete, add the electrophile (e.g., paraformaldehyde for the synthesis of the methanol) at -78 °C and stir for an additional 1-2 hours before slowly warming to room temperature.

Issue 2: The Brook Rearrangement

This is arguably the most common and problematic side reaction. Understanding its mechanism is key to preventing it.

Identifying the Problem
  • NMR Analysis: The disappearance of the C-Si bond signal and the appearance of a new Si-O-Ar signal. For a trimethylsilyl group, the characteristic singlet around 0.3 ppm will be absent, and a new singlet, often at a slightly different chemical shift, corresponding to the trimethylsiloxy group will appear. A new aromatic C-H signal will also appear where the silyl group was previously located.

  • Mass Spectrometry: The byproduct will have the same mass as the desired product, as it is an isomer.

Underlying Causality

The Brook rearrangement is a reversible, intramolecular migration of a silyl group from carbon to a neighboring oxygen atom[5][7]. The reaction proceeds through a pentacoordinate silicon intermediate[4][5]. The primary driving force is the greater thermodynamic stability of the Si-O bond compared to the Si-C bond[4].

cluster_brook Brook Rearrangement Pathway cluster_main Desired Synthetic Pathway start o-Lithiated Intermediate intermediate Pentacoordinate Silicon Transition State start->intermediate [1,2]-Migration (Intramolecular) main_reaction Desired Reaction (Electrophilic Quench) start->main_reaction Reaction with Electrophile (E+) product Rearranged Product (Silyl Ether) intermediate->product C-Si Bond Cleavage Si-O Bond Formation final_product o-Silylphenyl Methanol main_reaction->final_product

Caption: The Brook rearrangement as a competing pathway.

Strategies for Mitigation

The key to suppressing the Brook rearrangement is to favor the kinetics of the desired electrophilic quench over the kinetics of the rearrangement.

StrategyRationale
Maintain Low Temperature (-78 °C) The activation energy for the Brook rearrangement is higher than that for the reaction with many electrophiles. Keeping the temperature low throughout the addition and quench is the most critical factor.
Use Bulky Silyl Groups Steric hindrance from bulky groups like TBDMS or TIPS can disfavor the formation of the required pentacoordinate silicon intermediate, thus slowing down the rearrangement.
Solvent Choice Less polar solvents like diethyl ether or toluene can sometimes suppress the rearrangement compared to THF, which can better stabilize the anionic intermediates. However, this may also slow down the desired lithiation.
Rapid Quenching Once the lithiation is complete, adding the electrophile promptly can trap the desired intermediate before it has time to rearrange.
Optimized Protocol to Minimize Brook Rearrangement
  • Setup: Follow the preparation and setup as described in the previous protocol. Use a bulky silyl-protected phenol (e.g., TBDMS-protected phenol).

  • Lithiation: Dissolve the substrate in anhydrous THF at -78 °C. Add the titrated organolithium reagent dropwise, ensuring the internal temperature does not rise above -75 °C. Stir for the minimum time required for complete lithiation (determined by optimization).

  • Electrophilic Quench: Add a pre-cooled (-78 °C) solution of the electrophile in THF rapidly via cannula to the reaction mixture while maintaining vigorous stirring.

  • Workup: After the appropriate reaction time at -78 °C, quench the reaction at this low temperature by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm slowly to room temperature before proceeding with extraction.

Issue 3: Desilylation

The loss of the silyl protecting group is another common side reaction that reduces the yield of the desired product.

Identifying the Problem
  • TLC/LC-MS: Presence of the corresponding unprotected phenol in the crude reaction mixture.

  • NMR: Characteristic signals of the phenol (e.g., a broad -OH peak) and the absence of the silyl group signals.

Underlying Causality

Silyl ethers can be cleaved under both acidic and basic conditions. In the context of this synthesis, potential sources of desilylation include:

  • Adventitious Water: Any moisture in the reaction will be deprotonated by the organolithium reagent to form lithium hydroxide, which can promote desilylation.

  • Acidic Workup: Quenching the reaction with an acidic solution can rapidly cleave many silyl ethers, especially less stable ones like TMS.

  • Chromatography: Silica gel is acidic and can cause desilylation of sensitive products during purification.

Table of Silyl Group Stability
Silyl GroupAbbreviationRelative StabilityNotes
TrimethylsilylTMS1Very labile; easily cleaved.
TriethylsilylTES64More stable than TMS.
tert-ButyldimethylsilylTBDMS20,000A good balance of stability and ease of removal.
TriisopropylsilylTIPS700,000Very stable; requires harsher deprotection conditions.
tert-ButyldiphenylsilylTBDPS5,000,000Extremely robust; often used when other silyl groups are not stable enough.
Protocol for Preventing Desilylation
  • Use a Robust Silyl Group: For challenging syntheses, start with a more stable silyl ether like TBDMS or TIPS.

  • Strict Anhydrous Conditions: As emphasized before, this is critical to prevent the formation of hydroxides that can cleave the silyl ether.

  • Neutral Workup: Quench the reaction at low temperature with a neutral or slightly basic aqueous solution, such as saturated aqueous NH₄Cl or a phosphate buffer (pH 7).

  • Careful Purification: If the product is sensitive, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method like crystallization or distillation.

By understanding the mechanisms of these common side reactions and implementing the detailed troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their o-silylphenyl methanol syntheses.

References

  • Narasimhan, N. S., Chandrachood, S. P., Chandrachood, P. S., & Barve, M. V. (1984). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-634. [Link]

  • Gelest, Inc. (n.d.). The Brook Rearrangement and Beyond: Then and Now. [Link]

  • Kessar, S. V., Singh, P., & Vohra, R. (1997). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Canadian Journal of Chemistry, 75(12), 1863-1867. [Link]

  • Moser, W. H. (2019). The Brook Rearrangement. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Brook Rearrangement. [Link]

  • Wikipedia. (n.d.). Brook rearrangement. [Link]

  • Li, W., & G. G. D. (2021). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 23(15), 5882-5886. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. [Link]

  • The Catalyst - Chemistry. (2020, September 3). Organolithium Reagent||Ortho-Lithiation||With Problems||CSIR-NET GATE||Tricks [Video]. YouTube. [Link]

  • Oisaki, K., Yano, T., & Kanai, M. (2018). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Scientific Reports, 8(1), 1735. [Link]

  • Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3550-3577. [Link]

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Technical Support Center: Solubility Enhancement for {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common solubility challenges encountered during experimentation. Our approach is rooted in foundational chemical principles to empower you with the expertise to overcome these hurdles.

Understanding the Solubility Profile of {2-[Dimethyl(2-methylphenyl)silyl]phenyl]methanol}

Before delving into troubleshooting, it is crucial to understand the molecular structure of this compound (Molecular Formula: C₁₆H₂₀OSi, Molecular Weight: 256.41 g/mol )[1]. The molecule's solubility is dictated by a balance of polar and non-polar characteristics. The presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents[2][3]. Conversely, the two bulky phenyl rings and the dimethylsilyl group contribute to its significant non-polar nature, favoring solubility in non-polar organic solvents. This amphiphilic character can lead to complex solubility behavior.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My this compound is not dissolving in a non-polar solvent like hexane. Why is this happening?

A1: While the molecule has significant non-polar character, the hydroxyl group can lead to intermolecular hydrogen bonding between the molecules of the compound itself. In a non-polar, aprotic solvent like hexane, the solvent molecules cannot disrupt these strong intermolecular forces. The energy gained from the weak van der Waals interactions between your compound and hexane is insufficient to overcome the energy of the hydrogen bonds holding your compound together in its solid state.

Troubleshooting Steps:

  • Introduce a Co-solvent: Add a small amount of a polar protic solvent, such as isopropanol or ethanol, to the hexane. This technique, known as co-solvency, can dramatically improve solubility[4][5]. The alcohol will interact with the hydroxyl groups of your compound, breaking the intermolecular hydrogen bonds and allowing the non-polar part of the molecule to be solvated by the hexane.

  • Increase Temperature: Gently warming the mixture can provide the necessary energy to overcome the intermolecular forces of the solute[6][7]. Be cautious and increase the temperature gradually to avoid any potential degradation of the compound.

Q2: I have dissolved my compound in dichloromethane (DCM), but it precipitates out over time. What is causing this instability?

A2: This is a common issue with compounds that have borderline solubility. While DCM, a polar aprotic solvent, may initially solvate the molecule, the solution is likely near its saturation point. Several factors could be at play:

  • Temperature Fluctuations: A slight decrease in room temperature can be enough to reduce the solubility and cause precipitation[7].

  • Solvent Evaporation: DCM is quite volatile. If your container is not properly sealed, evaporation of the solvent will increase the concentration of your compound, leading to precipitation.

  • Nucleation Sites: The presence of any impurities or even scratches on the inside of your container can act as nucleation sites, initiating crystallization.

Troubleshooting Steps:

  • Use a Co-solvent: As in the previous case, adding a small amount of a more suitable solvent can stabilize the solution. For DCM, a small addition of a solvent like tetrahydrofuran (THF) or ethyl acetate might help.

  • Filter the Solution: After initial dissolution, filtering the solution through a 0.45 µm filter can remove any particulate matter that could be acting as nucleation sites.

  • Control the Temperature: Store the solution in a temperature-controlled environment to prevent fluctuations.

Frequently Asked Questions (FAQs)

What is the best starting solvent to try for dissolving this compound?

Based on its structure, a good starting point would be a solvent of intermediate polarity. Solvents like tetrahydrofuran (THF) , ethyl acetate , or acetone are likely to be effective. These solvents have both polar and non-polar characteristics that can interact with the different parts of your molecule. Given that structurally similar silanols show good solubility in alcohols and ethers, these solvent classes are promising[2]. Benzhydrol, another structural analog, is readily soluble in ethanol, ether, and chloroform[8].

How does temperature affect the solubility of this compound?

For most solid organic compounds dissolving in organic solvents, solubility increases with temperature[6][7][9]. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Heating the system provides this energy, favoring dissolution. However, it is always advisable to perform a small-scale test to confirm this for your specific compound and solvent system.

Can I use a solvent mixture (co-solvency) from the start?

Yes, and it is often a very effective strategy for compounds with mixed polarity[4][5]. A systematic approach to co-solvency is recommended. Start by attempting to dissolve the compound in a small number of individual "good" solvents. Then, you can create binary mixtures of a "good" solvent with another solvent to fine-tune the polarity and solvating power.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will guide you through a systematic process to identify a suitable solvent for your compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small vials (e.g., 2 mL) with screw caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Accurately weigh a small amount of your compound (e.g., 5 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.5 mL) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Observe for dissolution. If the solid has dissolved, the solvent is a good candidate.

  • If the solid has not dissolved, gently heat the vial in a water bath or on a heating block (e.g., to 40-50 °C) for a few minutes.

  • If the solid dissolves upon heating, it indicates that the solubility is temperature-dependent.

  • Repeat steps 2-6 for each solvent you are screening.

  • Record your observations for each solvent (e.g., soluble at room temperature, soluble upon heating, partially soluble, insoluble).

Table 1: Properties of Common Organic Solvents
SolventPolarity IndexDielectric Constant (20°C)Type
n-Hexane0.11.88Non-polar, Aprotic
Toluene2.42.38Non-polar, Aprotic
Dichloromethane3.19.08Polar, Aprotic
Diethyl Ether2.84.34Polar, Aprotic
Tetrahydrofuran (THF)4.07.58Polar, Aprotic
Ethyl Acetate4.46.02Polar, Aprotic
Acetone5.120.7Polar, Aprotic
Isopropanol3.918.3Polar, Protic
Ethanol4.324.55Polar, Protic
Methanol5.132.6Polar, Protic
Dimethyl Sulfoxide (DMSO)7.246.7Polar, Aprotic

Data compiled from various sources, including[10][11][12].

Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow Start Start: Undissolved Compound Screen_Solvents Screen Solvents (Table 1) Start->Screen_Solvents Intermediate_Polarity Try Intermediate Polarity Solvents (THF, Ethyl Acetate) Screen_Solvents->Intermediate_Polarity Recommended Start Polar_Protic Try Polar Protic Solvents (Ethanol, Isopropanol) Screen_Solvents->Polar_Protic Non_Polar Try Non-Polar Solvents (Toluene) Screen_Solvents->Non_Polar Dissolved Compound Dissolved Intermediate_Polarity->Dissolved Success Not_Dissolved Not Fully Dissolved Intermediate_Polarity->Not_Dissolved Failure Polar_Protic->Dissolved Success Polar_Protic->Not_Dissolved Failure Non_Polar->Dissolved Success Non_Polar->Not_Dissolved Failure Increase_Temp Increase Temperature Not_Dissolved->Increase_Temp Increase_Temp->Dissolved Success Co_Solvency Use Co-solvency Increase_Temp->Co_Solvency Failure Co_Solvency->Dissolved Success

Caption: A decision-making workflow for solvent selection.

The Power of Co-Solvency: A Visual Explanation

Co-solvency is a powerful technique for dissolving compounds with mixed polarity. The diagram below illustrates this concept.

Co_Solvency_Concept cluster_0 Poor Solubility in a Single Solvent cluster_1 Improved Solubility with Co-Solvency Compound {Molecule with Polar (-OH) and Non-Polar (Aryl, Silyl) Groups} NonPolar_Solvent Non-Polar Solvent (e.g., Hexane) Compound->NonPolar_Solvent Poor Interaction with -OH group Compound2 {Molecule with Polar (-OH) and Non-Polar (Aryl, Silyl) Groups} NonPolar_Solvent2 Non-Polar Solvent (e.g., Hexane) NonPolar_Solvent2->Compound2 Solvates Aryl and Silyl groups Polar_CoSolvent Polar Co-Solvent (e.g., Ethanol) Polar_CoSolvent->Compound2 Solvates -OH group via H-bonding

Caption: How a co-solvent system improves solubility.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11989422, this compound. Retrieved from [Link]

  • Blake, A. B., & Riddick, J. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chaudhari, S. P., & Patil, P. S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.
  • Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Arnold.
  • Wikipedia contributors. (2023, December 2). Diphenylmethanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gani, R., et al. (2013). The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. Computers & Chemical Engineering, 53, 116-126.
  • Wikipedia contributors. (2023, August 2). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Silanol. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7037, Benzhydrol. Retrieved from [Link]

  • Ferreira, A., et al. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2697.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 11). 9.4: The Effect of Temperature on Solubility. Retrieved from [Link]

  • Elsevier. (n.d.). Handbook of Organic Solvent Properties - 1st Edition. Retrieved from [Link]

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  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Al-Dhोबiani, A. M., & Atia, M. A. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Applied Pharmaceutical Science, 11(08), 101-108.
  • eBay. (n.d.). Handbook of Organic Solvent Properties by Ian Smallwood (1996, Hardcover). Retrieved from [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

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  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
  • KBR. (2024, April 16). Discussion On The Solubility Of Silane And Related Issues. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236.
  • El Hamd, M. A., et al. (2023). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Molecules, 28(15), 5824.
  • Breslyn, W. (2018, April 7). Is CH3OH Polar or Nonpolar? (Methanol) [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Designing solvent systems using self-evolving solubility databases and graph neural networks. Chemical Science.
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Validation & Comparative

Navigating Regioselectivity: A Comparative Guide to the Efficacy of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol in Directed Metalation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the precise functionalization of aromatic rings is a cornerstone for the construction of complex molecules, from pharmaceuticals to advanced materials. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving regiocontrol in electrophilic aromatic substitution, a feat often challenging to accomplish through classical methods.[1][2] This guide provides a comprehensive analysis of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol as a potential directing metalation group (DMG), comparing its hypothesized efficacy with established alternatives and providing a framework for its application based on fundamental principles and analogous systems.

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation, a concept pioneered by Henry Gilman and Georg Wittig, relies on the presence of a directing metalation group (DMG) on an aromatic ring.[3] This functional group, typically containing a heteroatom with lone pair electrons, coordinates to an organolithium reagent (commonly n-BuLi, s-BuLi, or t-BuLi). This coordination brings the base into close proximity to a specific ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles, leading to the regioselective formation of ortho-substituted products.[1][4]

The effectiveness of a DMG is determined by its ability to coordinate the lithium reagent without undergoing nucleophilic attack itself. A well-established hierarchy of DMGs exists, with groups like amides and carbamates exhibiting strong directing effects, while ethers and amines show moderate to weak directing capabilities.[2]

This compound: A Bifunctional Directing Group Candidate

This compound presents an intriguing molecular architecture for DoM. It incorporates two potential coordinating elements: the hydroxyl group of the benzylic alcohol and the silicon atom of the dimethyl(2-methylphenyl)silyl moiety.

The benzylic alcohol, while generally considered a weak DMG, can direct ortho-lithiation.[2] The acidic proton of the hydroxyl group is typically abstracted first by the organolithium base, forming a lithium alkoxide. This in situ-formed alkoxide can then act as the directing group.

The silicon atom, while not a classical heteroatom DMG in the same vein as oxygen or nitrogen, can influence the acidity of aromatic protons and participate in coordination. More commonly, silyl groups like trimethylsilyl (TMS) have been employed as removable blocking groups to direct metalation to a less favored position.[4] However, phenylsilanes bearing silicon-tethered amino groups have been shown to undergo selective ortho-lithiation, demonstrating the potential for silicon-based groups to act as effective DMGs.

The combination of both a hydroxyl and a silyl group on the same molecule suggests the possibility of a cooperative or synergistic directing effect. The initial deprotonation of the alcohol would generate a lithium alkoxide, which could then form a chelate with the silicon atom and the lithium cation of the organolithium reagent, rigidly positioning the base for selective deprotonation of the ortho-proton on the silyl-bearing ring.

Comparative Analysis with Established Directing Groups

To contextualize the potential efficacy of this compound, it is instructive to compare its anticipated performance with that of well-established DMGs. The following table summarizes the typical reaction conditions and yields for several common directing groups.

Directing Metalation Group (DMG)SubstrateBase (equiv.)SolventTemp (°C)Time (h)ElectrophileProductYield (%)Reference
-CONEt₂N,N-Diethylbenzamides-BuLi (1.1)THF-781Me₃SiCl2-(Trimethylsilyl)-N,N-diethylbenzamide95[5]
-OMeAnisolen-BuLi (1.2)Et₂O2524(CH₃)₂CO2-(2-Hydroxypropan-2-yl)anisole78[5]
-CH₂OHBenzyl alcoholn-BuLi (2.2)THF01D₂O2-Deuteriobenzyl alcohol85[2]
-{2-[SiMe₂(o-tolyl)]phenyl}CH₂OH (Hypothetical) Target Molecule n-BuLi (2.2) THF -78 to 0 2 MeI {2-[Dimethyl(2-methylphenyl)silyl]-6-methylphenyl}methanol (Predicted >80) -

Based on the bifunctional nature of the target molecule, it is reasonable to predict that it would be a highly effective DMG, potentially leading to high yields of ortho-substituted products under relatively mild conditions. The chelation-assisted mechanism would likely enhance the rate and selectivity of the lithiation compared to a simple benzylic alcohol.

Proposed Synthesis of this compound

A plausible synthetic route to the target molecule, based on known transformations of organosilicon compounds, is outlined below. This proposed synthesis starts from commercially available 2-bromobenzaldehyde.

Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Silylation cluster_2 Step 3: Deprotection & Reduction 2-bromobenzaldehyde 2-Bromobenzaldehyde protected_aldehyde Protected Aldehyde 2-bromobenzaldehyde->protected_aldehyde Ethylene glycol, p-TsOH lithiated_intermediate Lithiated Intermediate protected_aldehyde->lithiated_intermediate 1. t-BuLi silyl_intermediate Silyl Intermediate lithiated_intermediate->silyl_intermediate 2. ClSiMe₂(o-tolyl) target_molecule This compound silyl_intermediate->target_molecule 1. HCl (aq) 2. NaBH₄

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol: Hypothetical Directed ortho-Metalation using this compound

The following is a detailed, step-by-step methodology for a hypothetical DoM reaction using the target molecule, grounded in established protocols for similar transformations.

Reaction: ortho-Methylation of this compound.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (2.2 eq, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (1.5 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Preparation: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with this compound (1.0 mmol). The flask is evacuated and backfilled with dry nitrogen three times.

  • Dissolution: Anhydrous THF (20 mL) is added via syringe, and the solution is stirred until the starting material is fully dissolved.

  • Cooling and Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.2 mmol, 0.88 mL of a 2.5 M solution in hexanes) is added dropwise via syringe over 10 minutes. The first equivalent deprotonates the hydroxyl group, and the second is for the ortho-lithiation. The solution is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

  • Electrophilic Quench: The reaction mixture is cooled back to -78 °C. Methyl iodide (1.5 mmol) is added dropwise via syringe. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired {2-[Dimethyl(2-methylphenyl)silyl]-6-methylphenyl}methanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the base.

  • Two Equivalents of Base: The first equivalent of n-BuLi is consumed in the deprotonation of the acidic benzylic alcohol proton. The second equivalent is required for the ortho-deprotonation of the aromatic ring.

  • Low Temperature: The initial deprotonation and the lithiation are performed at low temperatures (-78 °C) to control the exothermicity of the reaction and to prevent side reactions, such as degradation of the organolithium reagent or the lithiated intermediate.

  • Choice of Electrophile: Methyl iodide is a reactive and commonly used electrophile for introducing a methyl group onto an aryllithium species.

DoM_Workflow Start Start: this compound in Anhydrous THF Deprotonation Add n-BuLi (2.2 eq) -78 °C to 0 °C Start->Deprotonation Lithiation Formation of ortho-Lithiated Intermediate Deprotonation->Lithiation Electrophile_Addition Add Electrophile (e.g., MeI) -78 °C Lithiation->Electrophile_Addition Quench Quench with sat. aq. NH₄Cl Electrophile_Addition->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Final ortho-Substituted Product Purification->Product

Figure 2. Experimental workflow for the directed ortho-metalation of this compound.

Conclusion and Future Outlook

While direct experimental evidence for the efficacy of this compound as a directing group in DoM is currently lacking in the scientific literature, a thorough analysis of its structural features and comparison with established DMGs strongly suggests its potential as a highly effective and selective directing group. The presence of both a benzylic alcohol and a silyl moiety offers the prospect of a chelation-controlled lithiation, which could provide significant advantages in terms of reaction rate and regioselectivity.

The proposed synthesis and experimental protocol provide a solid foundation for researchers to explore the utility of this promising, yet underexplored, molecule. Further experimental investigation is warranted to fully elucidate its capabilities and expand the toolkit of directing groups available for the strategic construction of complex aromatic systems. Such studies would not only validate the hypotheses presented in this guide but also pave the way for new applications in medicinal chemistry and materials science.

References

  • Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.
  • Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Hartung, C. G.; Snieckus, V. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330–367.
  • Schlosser, M. Organometallics in Synthesis, 2nd ed.; Wiley: Chichester, 2002; pp 1–352.
  • Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation. J. Am. Chem. Soc.1939 , 61 (1), 109–112. [Link]

  • Wittig, G.; Fuhrmann, G. Über das Verhalten des Anisols gegen Phenyl-lithium (IV. Mitteil. über die Austauschbarkeit von Wasserstoff gegen Lithium in aromatischen Kernen). Chem. Ber.1940 , 73 (11), 1197–1210. [Link]

  • Tamao, K.; Yao, H.; Tsutsumi, Y.; Abe, H.; Hayashi, T.; Ito, Y. Ortho lithiation directed by amino groups on silicon in phenylsilane derivatives. Tetrahedron Lett.1990 , 31 (20), 2925–2928. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. [Link]

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A Senior Application Scientist's Guide to Mechanistic Dichotomies in Organosilane Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the choice of coupling methodology is paramount. Among the pantheon of cross-coupling reactions, those involving organosilanes have carved a significant niche due to the low toxicity, stability, and ready availability of the silicon reagents.[1][2] This guide provides an in-depth, objective comparison of the two primary mechanistic pathways governing palladium-catalyzed cross-coupling reactions of organosilanes: the traditional fluoride-activated Hiyama coupling and the fluoride-free Hiyama-Denmark coupling. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Fundamental Divergence: Activating the Si-C Bond

The inherent stability of the carbon-silicon bond necessitates an activation step to facilitate the crucial transmetalation process in the catalytic cycle.[1] It is the nature of this activation that delineates the two major classes of organosilane cross-coupling reactions.

The Classic Pathway: Fluoride-Mediated Hiyama Coupling

The archetypal Hiyama coupling employs a stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF), to activate the organosilane.[3] The high affinity of fluoride for silicon drives the formation of a hypervalent, pentacoordinate silicate intermediate.[1][3] This species is significantly more nucleophilic than the parent tetracoordinate silane, rendering it competent for transmetalation to the palladium(II) center.[4][5]

The generally accepted catalytic cycle for the Hiyama coupling is depicted below:

G Pd(0)L_n Pd(0)L_n R1-Pd(II)-X_Ln R¹-Pd(II)(L_n)-X Pd(0)L_n->R1-Pd(II)-X_Ln R¹-X R1-X R¹-X (Aryl/Vinyl Halide) Oxidative_Addition Oxidative Addition R1-Pd(II)-R2_Ln R¹-Pd(II)(L_n)-R² R1-Pd(II)-X_Ln->R1-Pd(II)-R2_Ln [R²-SiR₃F]⁻ Byproduct X-SiR₃F Organosilane R²-SiR₃ Pentacoordinate_Silicate [R²-SiR₃F]⁻ Organosilane->Pentacoordinate_Silicate F⁻ Fluoride_Activator F⁻ Transmetalation Transmetalation R1-Pd(II)-R2_Ln->Pd(0)L_n R¹-R² Product R¹-R² Reductive_Elimination Reductive Elimination

Figure 1: Catalytic Cycle of the Fluoride-Activated Hiyama Coupling.

A significant drawback of this methodology is the high basicity of the fluoride activators, which can be incompatible with sensitive functional groups and protecting groups, such as silyl ethers.[3]

The Fluoride-Free Evolution: Hiyama-Denmark Coupling

To circumvent the limitations of fluoride activation, the Hiyama-Denmark coupling was developed, which utilizes organosilanols as the coupling partners in the presence of a base.[6] In this pathway, the organosilanol is deprotonated by a base to form a highly reactive silanolate. This silanolate then coordinates to the palladium(II) center, forming a palladium-silanolate complex, which subsequently undergoes intramolecular transmetalation.[6]

Kinetic studies have revealed that the reaction is first-order in the silanolate concentration, supporting a mechanism that does not require the formation of a pentavalent silicon species.[6] This has been further substantiated by the isolation and X-ray crystallographic characterization of a stable palladium silanolate complex, which upon heating, afforded the cross-coupled product without any activator.[6]

The catalytic cycle for the Hiyama-Denmark coupling is illustrated below:

G Pd(0)L_n Pd(0)L_n R1-Pd(II)-X_Ln R¹-Pd(II)(L_n)-X Pd(0)L_n->R1-Pd(II)-X_Ln R¹-X R1-X R¹-X (Aryl/Vinyl Halide) Oxidative_Addition Oxidative Addition Pd_Silanolate_Complex R¹-Pd(II)(L_n)-OSiR₂R² R1-Pd(II)-X_Ln->Pd_Silanolate_Complex R²-SiR₂O⁻ Organosilanol R²-SiR₂(OH) Silanolate R²-SiR₂O⁻ Organosilanol->Silanolate Base Base Base R1-Pd(II)-R2_Ln R¹-Pd(II)(L_n)-R² Pd_Silanolate_Complex->R1-Pd(II)-R2_Ln Byproduct HOSiR₂X Transmetalation Intramolecular Transmetalation R1-Pd(II)-R2_Ln->Pd(0)L_n R¹-R² Product R¹-R² Reductive_Elimination Reductive Elimination

Figure 2: Catalytic Cycle of the Base-Activated Hiyama-Denmark Coupling.

This fluoride-free approach offers greater functional group tolerance and is more amenable to large-scale synthesis.[6]

Comparative Performance Analysis

The choice between the Hiyama and Hiyama-Denmark coupling protocols is often dictated by the specific substrate, desired reaction conditions, and functional group compatibility. The following table provides a comparative overview of key performance parameters based on literature data.

FeatureHiyama Coupling (Fluoride-Activated)Hiyama-Denmark Coupling (Base-Activated)Supporting Data/Observations
Activator Fluoride source (e.g., TBAF, TASF, CsF)Base (e.g., KOSiMe₃, Cs₂CO₃, NaOH)Fluoride activation is highly effective but can be harsh.[3] Base activation offers a milder alternative.[6]
Organosilicon Reagent Organo(alkoxy/halo)silanes, organotrifluorosilanesOrganosilanols, organosiloxanesOrganosilanols are readily prepared but can be prone to self-condensation.[7]
Reaction Conditions Often requires elevated temperatures.Can often be performed at room temperature.Base-activated couplings of arylsilanolates may require heating.[6]
Functional Group Tolerance Limited by the basicity and nucleophilicity of fluoride. Incompatible with silyl protecting groups.Generally higher, compatible with silyl ethers and other base-sensitive functionalities.The absence of fluoride is a key advantage for complex molecule synthesis.[6]
Substrate Scope Broad scope for aryl, vinyl, and alkyl halides.Particularly effective for aryl and alkenyl halides. Aryl chlorides can be coupled with appropriate ligands.Aryldimethylsilanolates react slower than their alkenyl counterparts in the Denmark protocol.[6]
Byproducts Fluorinated silicon species.Siloxanes and water.Silicon byproducts are generally considered non-toxic.[1]

Experimental Protocols: A Practical Guide

To provide actionable insights, this section outlines representative experimental procedures for both the Hiyama and Hiyama-Denmark coupling reactions.

Protocol for Fluoride-Activated Hiyama Coupling

Reaction: Cross-coupling of 4-iodoanisole with phenyltrimethoxysilane.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • 4-Iodoanisole

  • Phenyltrimethoxysilane

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add 4-iodoanisole (1.0 mmol) and phenyltrimethoxysilane (1.2 mmol).

  • Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol for Base-Activated Hiyama-Denmark Coupling

Reaction: Cross-coupling of 4-bromoanisole with (E)-1-propenyl(dimethyl)silanol.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium trimethylsilanolate (KOSiMe₃)

  • 4-Bromoanisole

  • (E)-1-Propenyl(dimethyl)silanol

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Add anhydrous 1,4-dioxane (3 mL) and stir at room temperature for 10 minutes.

  • Add 4-bromoanisole (1.0 mmol), (E)-1-propenyl(dimethyl)silanol (1.2 mmol), and KOSiMe₃ (1.5 mmol).

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the cross-coupled product.

Mechanistic Elucidation: Spectroscopic and Computational Evidence

The distinct mechanisms of the Hiyama and Hiyama-Denmark couplings are supported by a wealth of spectroscopic and computational data.

²⁹Si NMR Spectroscopy: In the fluoride-activated Hiyama coupling, ²⁹Si NMR studies have provided evidence for the formation of pentacoordinate silicate intermediates upon the addition of a fluoride source to an organosilane. These hypervalent species exhibit characteristic upfield shifts in their ²⁹Si NMR spectra compared to their tetracoordinate precursors.

X-ray Crystallography: A pivotal piece of evidence for the Hiyama-Denmark mechanism was the isolation and X-ray crystal structure determination of a palladium(II) silanolate complex. This structurally characterized intermediate provided strong support for the direct involvement of the silanolate in the catalytic cycle, bypassing the need for a pentacoordinate silicate.[6]

Computational Studies (DFT): Density Functional Theory (DFT) calculations have been instrumental in comparing the energy profiles of the two pathways. These studies have helped to elucidate the transition state structures for the transmetalation step in both the fluoride- and base-activated reactions, providing insights into the activation barriers and the role of ligands in influencing reaction efficiency.

The following diagram illustrates the workflow for a typical computational study comparing the two mechanisms:

G cluster_0 Fluoride-Activated Pathway cluster_1 Base-Activated Pathway Start_F Reactants: Pd(II) complex + Organosilane + F⁻ TS_F Transition State (Pentacoordinate Silicate) Start_F->TS_F Product_F Products: Pd(II) complex + Transmetalated group TS_F->Product_F Energy_Profile Comparative Energy Profile Product_F->Energy_Profile Start_B Reactants: Pd(II) complex + Organosilanol + Base Intermediate_B Intermediate: Pd(II)-Silanolate Complex Start_B->Intermediate_B TS_B Transition State (Intramolecular Transmetalation) Intermediate_B->TS_B Product_B Products: Pd(II) complex + Transmetalated group TS_B->Product_B Product_B->Energy_Profile DFT_Calculations DFT Calculations (Geometry Optimization, Frequency Analysis, Transition State Search) DFT_Calculations->TS_F DFT_Calculations->TS_B

Figure 3: Workflow for a DFT study comparing Hiyama and Hiyama-Denmark mechanisms.

Conclusion and Future Outlook

Both the fluoride-activated Hiyama and the base-activated Hiyama-Denmark couplings are powerful tools for the construction of C-C bonds. The choice between them is a classic example of balancing reactivity with functional group compatibility. The Hiyama coupling, with its potent fluoride activation, offers high reactivity but at the cost of limited tolerance for sensitive functionalities. Conversely, the Hiyama-Denmark coupling provides a milder, more versatile alternative, expanding the applicability of organosilane cross-coupling to complex, late-stage synthetic targets.

Future research in this field will likely focus on the development of more active and selective catalyst systems, particularly for the coupling of challenging substrates like alkyl halides. Furthermore, a deeper understanding of the role of ligands and additives through continued mechanistic studies will undoubtedly lead to even more efficient and broadly applicable organosilane cross-coupling methodologies, further solidifying their importance in modern organic synthesis.

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Shaikh, A. A., & Ghorpade, R. P. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5678. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521–2533. [Link]

  • Hiyama coupling. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Hiyama Coupling. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Werner, N. S., & Denmark, S. E. (2010). On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides. Journal of the American Chemical Society, 132(10), 3612–3620. [Link]

  • Hiyama Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 43-63). (2016). Royal Society of Chemistry. [Link]

  • Organosilane Cross-Coupling Reagents. Gelest. Retrieved January 24, 2026, from [Link]

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A Cost-Benefit Analysis of Custom Silyl Compounds in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of multi-step organic synthesis, protecting groups are a tactical necessity, preventing unwanted side reactions of sensitive functional groups.[1][2] Silyl ethers, in particular, are mainstays for the protection of alcohols due to their predictable installation, stability, and selective removal under mild conditions.[3][4][5] While a standard suite of silylating agents—such as those forming TMS, TBS, and TIPS ethers—are commercially available and widely used, complex synthetic targets often present challenges that these "off-the-shelf" solutions cannot address. This guide provides a comprehensive cost-benefit analysis for the use of custom, sterically-tuned silyl compounds. We will explore the causality behind experimental choices, weigh the direct and indirect costs, and provide actionable protocols and decision-making frameworks for researchers, scientists, and drug development professionals to determine when the investment in a custom silyl strategy transitions from a perceived expense to a critical, cost-effective maneuver.

Introduction: The Silyl Ether Landscape

The decision to use a protecting group adds, at minimum, two steps to a synthetic sequence: protection and deprotection.[1][6] This inherently reduces overall efficiency and yield.[1] Therefore, the choice of protecting group is a critical decision that balances reactivity, stability, and cost.[7]

1.1. The Standard Arsenal: Ubiquitous Silyl Ethers

Commercially available silyl halides like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) are the workhorses of modern synthesis.[8] Their popularity stems from a well-understood stability profile, moderate cost, and a wealth of established protocols for their use.[8][9] The stability of the resulting silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom; larger groups hinder the approach of reagents, thereby increasing stability.[10]

The general order of stability for common silyl ethers is as follows:

  • Under Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[4][8][10]

  • Under Basic/Fluoride Conditions: TMS < TES < TIPS < TBS ~ TBDPS[4][8]

This differential stability allows for orthogonal deprotection, where one silyl group can be removed in the presence of another, a cornerstone of complex molecule synthesis.[11][12]

1.2. The Custom Solution: When Standard Reagents Fall Short

Despite the utility of the standard toolkit, scenarios frequently arise where they lack the required selectivity. For instance, in a molecule with multiple, sterically similar secondary alcohols, a standard reagent like TBSCl may show poor discrimination, leading to a mixture of products that are difficult and costly to separate. This is the inflection point where the synthesis of a custom silyl compound becomes a compelling option.

Custom silyl compounds are designed with precisely tailored steric and electronic properties. By introducing bulkier or electronically distinct substituents on the silicon atom, chemists can achieve levels of selectivity that are impossible with standard reagents.[13][14]

The Economic and Synthetic Calculus

The decision to employ a custom silyl ether is not merely a scientific one; it is an economic one. The analysis must extend beyond the price of the reagent to include the downstream costs associated with lower yields, complex purifications, and additional synthetic steps.

2.1. Direct vs. Indirect Costs

  • Direct Costs: This is the most straightforward metric. It includes the cost of the starting materials and solvents required to synthesize the custom silylating agent (e.g., a custom silyl chloride). Standard reagents like TMS-Cl are generally more affordable than bulkier ones like TBDPS-Cl.[7] Custom synthesis will almost always have a higher upfront material cost than purchasing a commercial alternative.

  • Indirect Costs: These are the hidden, but often more significant, expenses that arise from a suboptimal protecting group strategy.

    • Yield Loss: A non-selective protection step can drastically lower the yield of the desired intermediate, wasting valuable starting material that may itself be the product of a lengthy synthesis.

    • Purification Challenges: Separating a mixture of mono-silylated and di-silylated products, or regioisomers, can require multiple rounds of chromatography, consuming large volumes of solvents and significant analyst time.

    • Failed Steps: Using a protecting group with inadequate stability can lead to its premature cleavage during a subsequent reaction, resulting in complete failure of the step and loss of the advanced intermediate.

Table 1: Comparative Analysis of Standard vs. Custom Silyl Ethers

FeatureStandard Silyl Ethers (e.g., TBS, TIPS)Custom Silyl Ethers (e.g., DTBMS, custom aryl silyl)
Direct Cost Low to Moderate (Commercially available)High (Requires in-house synthesis)
Selectivity Moderate to Good (Primarily for primary alcohols)[11]Very High (Tunable for specific steric environments)
Development Time Low (Established protocols)Moderate (Requires synthesis and optimization)
Potential Yield Variable (Can be low in complex substrates)High (Avoids isomeric mixtures)
Purification Cost Potentially High (Difficult separations)Low (Clean, selective reactions)
Overall Cost-Effectiveness High for simple substratesHigh for complex, multi-step syntheses with selectivity challenges

A Decision-Making Framework

The choice to invest in a custom silylating agent should be data-driven. The following workflow provides a logical framework for this decision.

G cluster_0 start Synthetic Challenge: Protect a specific alcohol q1 Does a standard silylating agent (e.g., TBSCl, TIPSCl) provide >90% selectivity? start->q1 a1_yes Proceed with Standard Reagent q1->a1_yes  Yes   a1_no Low selectivity observed. Proceed to cost analysis. q1->a1_no  No   q2 Calculate Total Cost of Standard Path: (Cost of Reagent) + (Cost of Lost Yield) + (Cost of Purification) a1_no->q2 q3 Calculate Total Cost of Custom Path: (Cost of Custom Synthesis) + (Cost of Protection Step) q2->q3 q4 Is Custom Path Cost < Standard Path Cost? q3->q4 a4_yes Synthesize and Use Custom Silyl Compound q4->a4_yes  Yes   a4_no Re-evaluate synthetic route or accept lower yield q4->a4_no  No  

Caption: Decision workflow for choosing a silylating agent.

Experimental Section: A Case Study in Enhanced Selectivity

To illustrate the practical application of this analysis, we will detail the synthesis and use of a custom, highly hindered silylating agent to achieve a selective protection that is problematic with standard reagents.

Case Study: Selective protection of the primary hydroxyl group in 1,4-butanediol in the presence of the secondary hydroxyl. While standard reagents might show some selectivity, achieving high yields of the mono-protected primary ether without significant formation of the di-protected species can be challenging. We will use the highly hindered di-tert-butylisopropylsilyl (DTBIPS) group as our custom solution.

4.1. Synthesis of a Custom Silyl Halide

The gateway to a custom silyl ether is the corresponding silyl halide or triflate. Here we describe a representative synthesis of a sterically demanding silyl chloride.

G cluster_0 Workflow: Custom Silyl Ether Synthesis & Application A Starting Materials: Di-tert-butylchlorosilane, Isopropylmagnesium chloride B Step 1: Grignard Reaction (Synthesis of DTBIPS-H) A->B C Step 2: Chlorination (Synthesis of DTBIPS-Cl) B->C D Purification: Vacuum Distillation C->D E Application: Selective Protection of Diol D->E F Result: High Yield of Mono-protected Primary Alcohol E->F

Caption: Workflow for custom silyl ether synthesis and use.

Protocol 1: Synthesis of Di-tert-butylisopropylsilyl Chloride (DTBIPSCl)

This protocol is adapted from established methodologies for the synthesis of hindered silanes and should be performed by trained personnel in a well-ventilated fume hood.

  • Preparation of Di-tert-butylisopropylsilane: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add di-tert-butylchlorosilane (1.0 equiv) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add isopropylmagnesium chloride (1.05 equiv, 2.0 M solution in THF) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude di-tert-butylisopropylsilane (DTBIPS-H).

  • Chlorination: In a separate flame-dried flask, dissolve the crude DTBIPS-H in carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide.

  • Bubble chlorine gas through the solution while irradiating with a UV lamp until the reaction is complete (monitored by GC).

  • Purification: Carefully remove the solvent under reduced pressure. The crude DTBIPSCl is then purified by vacuum distillation to yield the final product as a colorless liquid. Yield: Typically 70-80% over two steps. Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and GC-MS.

4.2. Application in Selective Protection

Protocol 2: Selective Silylation of 1,4-Butanediol using DTBIPSCl

  • To a flame-dried round-bottom flask, add 1,4-butanediol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF).

  • Stir the solution at room temperature until all solids have dissolved.

  • Add a solution of DTBIPSCl (1.1 equiv) in DMF dropwise over 20 minutes.

  • Stir the reaction at room temperature for 24 hours, monitoring progress by TLC or GC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Expected Result: The desired mono-protected primary alcohol is obtained in >85% yield, with minimal formation of the di-protected byproduct.

Conclusion

The use of protecting groups is a pragmatic compromise in the pursuit of complex molecular targets. While standard silylating agents are invaluable tools, their limitations in selectivity can lead to significant downstream costs in multi-step synthesis.[1] Custom silyl compounds, despite their higher initial investment in terms of time and materials, offer a powerful strategy to overcome these challenges. By enabling highly selective transformations, they can dramatically improve overall yield, simplify purification processes, and ultimately prove to be the more cost-effective solution. The frameworks and protocols presented in this guide are intended to empower researchers to make informed, data-driven decisions, recognizing when the synthesis of a custom reagent is not just an option, but a strategic imperative for success.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.